molecular formula C61H98O27 B2832731 Acanthopanaxoside B

Acanthopanaxoside B

Cat. No. B2832731
M. Wt: 1263.4 g/mol
InChI Key: NYFPVHPLEGGWHZ-DIUPZIBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus . It has a linear formula of C61H98O27 .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its formula C61H98O27 . The molecular weight is 1263.41 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO at 90 mg/mL with ultrasonic assistance . It has a molecular weight of 1263.41 and a formula of C61H98O27 .

Scientific Research Applications

Cognitive Enhancement and Alzheimer's Disease

Acanthopanaxoside B, identified as a component of Acanthopanax, has been studied for its potential in enhancing memory and cognition. Research involving experimentally aged rats demonstrated that this compound could improve learning and memory, potentially through the activation of cholinesterase and increasing acetylcholine synthesis in hippocampal neurons. This suggests its application in alleviating symptoms related to cognitive decline and Alzheimer's disease (Huang, Hu, & Yu, 2013).

Anti-Fatigue Properties

Studies have shown that this compound possesses anti-fatigue properties. A study involving load-weighted swimming tests and sleep deprivation tests in mice highlighted that this compound significantly extended swimming time to exhaustion, indicating its potential in combating both physical and mental fatigue (Huang, Huang, Ye, & Qin, 2011).

Anti-Inflammatory and Neuroprotective Effects

This compound has shown promising anti-inflammatory effects. A study focusing on its impact on RAW264.7 macrophages revealed that this compound significantly suppressed the production of nitric oxide and the expression of inducible nitric oxide synthase, suggesting its use in anti-inflammatory treatments (Lin, Jin, Cao, & Xu, 2008).

Antitumor Activity

Research on this compound has also indicated its potential in cancer therapy. Studies on triterpenoid saponin chiisanoside, derived from Acanthopanax, revealed significant inhibition of tumor cell growth, suggesting that this compound might have similar properties (Bian et al., 2017).

Cardiovascular Health

This compound has been studied for its effects on cardiac electrophysiology. It has been found to suppress atrial fibrillation in rabbit hearts, suggesting its potential application in treating cardiovascular diseases (Zhang et al., 2020).

Neurotransmitter Modulation

Investigations into the effects of this compound on neurotransmitters have revealed its influence on improving memory and cognitive functions, particularly in contexts of brain injury. This points to its application in neurological rehabilitation (Song et al., 2022).

Biochemical Analysis

Biochemical Properties

The biochemical properties of Acanthopanaxoside B are not fully understood yet. As a triterpenoid saponin, it is known to interact with various biomolecules. Triterpenoid saponins are known to interact with cell membranes and can form complexes with cholesterol, which may influence their biological activities

Molecular Mechanism

As a triterpenoid saponin, it is likely to interact with various biomolecules, potentially influencing enzyme activity and gene expression

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFPVHPLEGGWHZ-DIUPZIBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H98O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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